molecular formula C17H24O2 B12338153 Panaxydiol

Panaxydiol

Cat. No.: B12338153
M. Wt: 260.4 g/mol
InChI Key: DSVMWGREWREVQQ-ODQHEUEKSA-N
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Description

Panaxydiol is a linear C17-polyacetylene compound, a class of biologically active lipophilic metabolites found notably in Panax ginseng (Araliaceae family) . This compound contributes to the broad pharmacological profile of ginseng and is a subject of interest in several biomedical research fields due to its multifaceted bioactivity . Research indicates that this compound exhibits significant cytotoxic activity against several human tumour cell lines in vitro . Its potential as an antitumour agent is further supported by in vivo studies, highlighting its high potential for therapeutic development . The compound's bioactivity extends beyond oncology. Studies have reported that this compound demonstrates significant antimicrobial and antifungal properties . It also exhibits antiplatelet and anti-inflammatory activities , suggesting applications in cardiovascular and inflammatory disease research . Furthermore, neuroprotective effects have been observed, indicating its utility in neuroscience studies . The biosynthesis of this compound in Panax ginseng is experimentally evidenced to originate from fatty acids, likely via the decarboxylation of crepenynic acid . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

(3R,8E,10S)-heptadeca-1,8-dien-4,6-diyne-3,10-diol

InChI

InChI=1S/C17H24O2/c1-3-5-6-7-11-14-17(19)15-12-9-8-10-13-16(18)4-2/h4,12,15-19H,2-3,5-7,11,14H2,1H3/b15-12+/t16-,17+/m1/s1

InChI Key

DSVMWGREWREVQQ-ODQHEUEKSA-N

Isomeric SMILES

CCCCCCC[C@@H](/C=C/C#CC#C[C@@H](C=C)O)O

Canonical SMILES

CCCCCCCC(C=CC#CC#CC(C=C)O)O

Origin of Product

United States

Natural Occurrence and Phytochemical Context of Panaxydiol

Botanical Sources and Distribution of Panaxydiol (B157409)

This compound has been identified and isolated from several plant species, primarily within the Araliaceae family. Its distribution is specific to certain plant parts and can be influenced by cultivation methods.

Panax ginseng Roots and Hairy Root Cultures

This compound is a known constituent of Panax ginseng (Korean ginseng). researchgate.net It is found in the roots of the plant, which are a rich source of various bioactive compounds, including a diverse array of polyacetylenes. researchgate.netnih.govnih.gov Beyond the naturally grown plant, this compound and its related polyacetylenes are also produced in hairy root cultures of P. ginseng. nih.govnih.govresearchgate.net These cultures, established by infecting plant tissue with Agrobacterium rhizogenes, serve as a controlled system for studying and producing secondary metabolites. nih.govnih.gov Research has confirmed the biosynthesis of related polyacetylenes like panaxynol (B1672038) and panaxydol (B150440) in both field-grown plants and in vitro hairy root cultures, indicating that the biosynthetic pathways for these compounds are active in both systems. nih.govnih.govresearchgate.net

Polyscias guilfoylei Leaves

This compound has been successfully isolated from the leaves of Polyscias guilfoylei, a member of the Araliaceae family commonly known as the geranium aralia. nih.govresearchgate.net A phytochemical investigation of an extract from P. guilfoylei leaves led to the identification of this compound as one of its nine isolated compounds. nih.govresearchgate.net Further research on the stem of P. guilfoylei has led to the isolation of other compounds, though this compound was specifically identified from the leaves. nih.gov

Related Panax Species and Other Plant Families

The occurrence of this compound is not limited to P. ginseng. It has also been identified in other species within the Panax genus, such as Panax notoginseng (San-qi or Notoginseng). researchgate.net Polyacetylenes as a class are characteristic secondary metabolites of the Araliaceae (ginseng or ivy family) and Apiaceae (carrot or parsley family). researchgate.netwikipedia.orgwikipedia.orgberkeley.edu These families are part of the Apiales order and are known for producing a wide variety of aromatic and bioactive compounds. wikipedia.orgwikipedia.orgberkeley.edu The presence of this compound and similar C17-polyacetylenes in various Panax species and other genera within the Araliaceae highlights a shared biosynthetic capacity. researchgate.netresearchgate.netnih.gov

Co-occurrence with Structurally Related Polyacetylenes

This compound is typically found in plant extracts alongside a suite of other structurally similar polyacetylenes. These compounds share a common biosynthetic origin, which accounts for their co-occurrence. nih.gov

In P. ginseng, this compound is part of a complex mixture of polyacetylenes that includes:

Panaxynol researchgate.netnih.gov

Panaxydol researchgate.netnih.gov

Panaxytriol (B31408) researchgate.netdntb.gov.ua

Research on P. notoginseng also confirms the presence of this compound alongside panaxydol and falcarinol (B191228). researchgate.net The biosynthesis of these C17-polyacetylenes is understood to proceed via the decarboxylation of fatty acids, with crepenynic acid proposed as a likely precursor. nih.govresearchgate.net This shared pathway explains why these related compounds are isolated together from the same plant sources.

Chemodiversity and Variability of this compound Content in Plant Extracts

The concentration and relative composition of phytochemicals, including this compound, can vary significantly within a single plant species. This chemical diversity, or chemodiversity, is influenced by a combination of genetic and environmental factors. researchgate.netresearchgate.net

Studies on Panax species have demonstrated that the content of bioactive compounds is subject to considerable variation. While much of this research has focused on ginsenosides, the principles apply to other secondary metabolites like polyacetylenes. researchgate.nethst-j.orgnih.gov

Key factors contributing to this variability include:

Genetic Factors : Different cultivars or genotypes of a plant can exhibit distinct phytochemical profiles. researchgate.netnih.gov

Geographical Location : The environment in which the plant is grown, including soil composition and climate, can significantly alter its chemical makeup. nih.govnih.gov

Plant Age : The age of the plant, particularly the roots in the case of ginseng, is a critical determinant of the concentration of its secondary metabolites. nih.gov

Abiotic Stresses : Environmental stressors such as light intensity, temperature, and water availability can influence the production of secondary metabolites as part of the plant's defense mechanisms. hst-j.orgresearchgate.net

Specifically for polyacetylenes in Panax, it has been noted that the profile of volatile compounds, which includes these substances, varies depending on the species, cultivar, and cultivation age. researchgate.net This inherent variability means that the quantity of this compound in a given plant extract is not fixed but is instead a dynamic variable dependent on the plant's genetic background and growth conditions.

Biosynthetic Pathways and Metabolic Engineering of Panaxydiol

Elucidation of Panaxydiol (B157409) Biosynthesis

The biosynthetic origin of this compound has been investigated through a combination of precursor feeding studies and the analysis of related pathways in other plant species. These studies confirm that its carbon skeleton is derived from long-chain fatty acids, which undergo a series of enzymatic modifications.

The biosynthesis of C17 polyacetylenes like this compound is widely accepted to originate from C18 unsaturated fatty acids, primarily oleic acid and linoleic acid. nih.govnih.gov The pathway shares fundamental logic with polyketide synthesis, wherein a carbon chain is built up from two-carbon units derived from acetyl-CoA and malonyl-CoA. nih.govnih.gov This link is evident from the characteristic polyketide-type labeling pattern observed in isotope tracer studies. nih.gov

The proposed pathway begins with oleic acid (C18:1), which is converted to linoleic acid (C18:2) by a desaturase enzyme. mdpi.com A subsequent key step involves an acetylenase, which introduces the first triple bond, converting linoleic acid into crepenynic acid (C18:2, with one triple bond). nih.govmdpi.com Crepenynic acid is a critical intermediate in the formation of a wide array of plant polyacetylenes. nih.gov Further desaturation and modification of this C18 precursor, followed by chain shortening via decarboxylation, ultimately yields the C17 backbone of this compound. nih.gov

Isotope labeling experiments have provided direct evidence for the biosynthetic route of this compound and its precursor, Panaxynol (B1672038). nih.gov In these studies, Panax ginseng plants were supplied with 13CO2, or sterile root cultures were fed with universally labeled [U-13C6]glucose. nih.gov The resulting this compound and Panaxynol were then isolated, and the distribution of the 13C label was analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy.

The analysis revealed a distinct labeling pattern consistent with the compounds being formed from acetyl-CoA/malonyl-CoA units via the fatty acid pathway. nih.gov Crucially, these studies pinpointed the site of the chain-shortening event. The data confirmed that a putative C18 fatty acid intermediate undergoes decarboxylation (loss of a CO2 group) at the methyl-terminal end, not the carboxyl end, to produce the C17 skeleton. nih.gov

Table 1: Summary of Precursor Incorporation Studies for this compound Biosynthesis nih.gov
Isotope TracerExperimental SystemKey FindingConclusion
13CO2Field-grown Panax ginseng plantsPolyketide-type 13C labeling pattern observed in the this compound/Panaxynol backbone.Confirms origin from acetyl-CoA/malonyl-CoA under in planta conditions.
[U-13C6]glucoseSterile root cultures of Panax ginsengLabeling pattern confirmed the decarboxylation site at the methyl end of the C18 precursor.Elucidated the chain-shortening mechanism from a C18 to a C17 compound.

While the complete enzymatic cascade for this compound biosynthesis in Panax ginseng has not been fully characterized, key enzymatic activities have been identified or proposed based on known polyacetylene pathways in other plants. mdpi.comnih.gov

The critical steps are believed to be:

Desaturation: The initial steps involve fatty acid desaturases (FADs), specifically a Δ12-oleate desaturase (a type of FAD2 enzyme) that converts oleic acid to linoleic acid. mdpi.com

Acetylenation: A specialized desaturase known as a Δ12-fatty acid acetylenase (FAA) is responsible for introducing the triple bond, converting linoleate into crepenynate. mdpi.com These enzymes are key to diverting fatty acids into the polyacetylene pathway.

Oxygenation/Hydroxylation: The formation of this compound involves the introduction of hydroxyl groups. It has been proposed that this compound is formed via the oxygenation of the C9-C10 double bond in its precursor, Panaxynol. nih.gov This step is likely catalyzed by a cytochrome P450 monooxygenase or a related enzyme.

Decarboxylation: The final chain-shortening step from a C18 intermediate to the C17 product involves a decarboxylase. While the specific enzyme in Panax is unknown, enzymes such as fatty acid photodecarboxylases demonstrate the biological feasibility of this reaction. nih.govresearchgate.net

Comparative Biosynthesis with other C17 Polyacetylenes

This compound belongs to a large family of C17 polyacetylenes, which includes other well-known compounds like falcarinol (B191228) and dehydrofalcarinol found in plants of the Apiaceae (e.g., carrot) and Araliaceae families. nih.govnih.gov The biosynthesis of these compounds shares a common origin but diverges to create structural diversity.

The central pathway for most C17 polyacetylenes begins with crepenynic acid derived from linoleic acid. nih.gov The biosynthetic pathways diverge from this common C18 precursor through the action of different sets of desaturases and hydroxylases. For instance, the formation of falcarinol-type compounds involves specific hydroxylation at the C-3 position of the C17 backbone. nih.gov In contrast, other polyacetylenes may undergo further desaturation to create additional triple bonds, as seen in dehydrofalcarinol-type structures. nih.gov The specific positions of double bonds, triple bonds, and hydroxyl groups that differentiate this compound from other C17 polyacetylenes are determined by the unique enzyme repertoire of the Panax genus.

Strategies for Enhancing this compound Production in Plant Systems

Increasing the yield of this compound in plant systems can be approached through several metabolic engineering and biotechnological strategies, primarily using Panax ginseng cell or hairy root cultures. nih.govmdpi.com

Overexpression of Key Biosynthetic Enzymes: A primary strategy is to upregulate the expression of genes encoding rate-limiting enzymes in the biosynthetic pathway. nih.gov Based on the proposed pathway, promising targets for overexpression would include the Δ12-fatty acid acetylenase (FAA) that commits linoleic acid to the polyacetylene pathway, and the specific oxygenases responsible for the final tailoring steps. mdpi.com

Suppression of Competing Pathways: Metabolic flux can be redirected towards this compound by downregulating genes in competing pathways. nih.gov For example, suppressing pathways that consume the fatty acid precursors (oleic and linoleic acid) for other metabolic processes could increase the pool available for polyacetylene synthesis.

Precursor Feeding: Supplying the plant cultures with exogenous precursors can bypass upstream limitations and boost the production of the final compound. Feeding cultures with linoleic acid, the direct substrate for the acetylenase enzyme, could potentially increase this compound yields.

Elicitation: The production of secondary metabolites is often a plant defense response. Elicitors are molecules that trigger these defense responses. nih.gov The application of biotic elicitors, such as yeast extract and methyl jasmonate (MJ), has been shown to significantly enhance the production of secondary metabolites, including saponins, in Panax cell suspension cultures and could be an effective strategy for increasing this compound accumulation. nih.govmdpi.com

Synthetic Chemistry and Derivatization Strategies for Panaxydiol

Total Synthesis of Panaxydiol (B157409) and its Optically Active Isomers

The total synthesis of this compound and its various stereoisomers has been a subject of considerable research interest. Strategies have been developed to construct the complex carbon skeleton and establish the correct absolute and relative configurations of the chiral centers.

Chiral Pool Approaches (e.g., from L-(+)-diethyl tartrate)

One effective strategy for the enantioselective synthesis of this compound and its optical isomers involves utilizing readily available chiral starting materials, often referred to as the chiral pool. L-(+)-diethyl tartrate has been successfully employed as a chiral precursor in the synthesis of this compound, as well as related panax acetylenes like acetylpanaxydol and PQ-3 thegoodscentscompany.comcdutcm.edu.cn. Similarly, L-tartaric acid has been used in the enantioselective total synthesis of (3S,10R)-panaxydiol fishersci.be. These approaches leverage the existing stereochemistry of the starting material to control the stereochemistry in the final product.

Stereoselective Synthesis Methodologies

Achieving the correct stereochemistry at the chiral centers (C-3 and C-10 in this compound) is paramount in its synthesis, as different stereoisomers can exhibit varying biological activities wikipedia.org. Various stereoselective methodologies have been applied in the total synthesis of this compound and its analogs. These include asymmetric alkynylation of aldehydes, enantioselective Sharpless epoxidation of allylic alcohols, enantioselective reduction, and Sharpless asymmetric dihydroxylation wikipedia.org. The use of catalysts such as (R,R)-BINOL/Ti(OiPr)4 catalyzed alkynylzinc addition to unsaturated aldehydes has also been reported for the stereoselective construction of chiral centers in related polyacetylenes thegoodscentscompany.com. Stereoselective reduction of ketones is another methodology employed to establish the desired configuration nih.gov. These methods allow for the controlled introduction of chirality during the synthesis, leading to specific stereoisomers.

Cadiot–Chodkiewicz Cross-Coupling in Diyne Formation

A key structural feature of this compound is its 1,3-diyne moiety. The Cadiot–Chodkiewicz cross-coupling reaction is a widely utilized and powerful method for the formation of unsymmetrical 1,3-diynes through the coupling of a terminal alkyne with a 1-haloalkyne fishersci.bewikipedia.orglipidmaps.orgnih.govwikipedia.orgwikipedia.org. This reaction has been a central step in the total synthesis of this compound, enabling the construction of the characteristic diyne scaffold fishersci.befrontiersin.org. The reaction is typically catalyzed by copper(I) salts in the presence of an amine base wikipedia.orgwikipedia.org. Recent developments have focused on improving the efficiency and tolerance of this reaction to air wikipedia.org.

Semi-synthetic Modifications and Analog Generation

Semi-synthetic approaches, which involve chemically modifying naturally occurring compounds, offer a valuable route to generate analogs of this compound. This strategy can be particularly useful when the natural product is available, providing a starting point for structural diversification.

Synthesis of Acetylpanaxydol and Related Esters

Acetylpanaxydol is a naturally occurring acetylated derivative of this compound. Its synthesis is often discussed in conjunction with the synthesis of this compound itself, particularly when starting from precursors like L-(+)-diethyl tartrate thegoodscentscompany.comcdutcm.edu.cn. This suggests that acetylation of this compound or a precursor is a common semi-synthetic modification. Beyond acetylpanaxydol, the synthesis of other ester derivatives of related compounds like panaxadiol (B190476) has been explored through simple acylation of hydroxyl groups nih.govuni.lu. These modifications can alter the compound's properties and biological activity.

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

The synthesis of this compound derivatives is essential for conducting structure-activity relationship (SAR) studies to understand how structural modifications influence biological activity plantaedb.comresearchgate.netfishersci.fi. By synthesizing a series of analogs with targeted changes to the this compound structure, researchers can identify key functional groups and structural features responsible for observed effects. Studies on related panaxadiol derivatives, for instance, have involved the synthesis of compounds with modifications to the hydroxyl groups, and their activities have been evaluated to establish SARs nih.govuni.luuni.lu. This systematic modification and testing process is crucial for the rational design of new compounds with potentially enhanced or altered biological properties.

Chemoenzymatic Synthesis Approaches for this compound and Analogs

Chemoenzymatic strategies offer an attractive route for the synthesis of complex natural products like this compound and its analogs, leveraging the high selectivity and mild conditions often associated with enzymatic transformations in combination with chemical steps. A notable example in this area involves the chemoenzymatic asymmetric total syntheses of antitumor agents, including (3R,9R,10R)- and (3S,9R,10R)-panaxytriol, and (R)- and (S)-falcarinol, derived from Panax ginseng. This approach utilizes an enantioconvergent enzyme-triggered cascade reaction. grafiati.comjst.go.jpjst.go.jpuniv-tlemcen.dz

Biocatalysis, the use of enzymes as catalysts, is increasingly employed in organic synthesis due to advantages such as the use of mild solvents, avoidance of metal catalysts, and reduced waste rsc.orgnih.gov. Enzymes can catalyze chemo-, regio-, and enantio-selective transformations, making them valuable tools for the synthesis of chiral compounds rsc.orgnih.govmdpi.com. While the specific details of the enzymatic steps for this compound synthesis are not extensively detailed in the search results, the successful chemoenzymatic synthesis of related polyacetylenes like panaxytriol (B31408) and falcarinol (B191228) highlights the potential of this methodology for accessing this compound and its stereoisomers. grafiati.comjst.go.jpjst.go.jpuniv-tlemcen.dz

Research has demonstrated the enantioselective total synthesis of diyne-containing natural products, including panaxytriol and (3S,10R)-panaxydiol, utilizing approaches that could potentially be integrated into chemoenzymatic routes. Key chemical steps in such syntheses have involved the elaboration of γ-hydroxy amides and the formation of diyne units via Cadiot-Chodkiewicz coupling jst.go.jpresearchgate.net. The combination of such chemical transformations with enzymatic steps for introducing specific stereocenters or functionalities exemplifies the chemoenzymatic strategy.

The development of tools and methodologies for enzymatic retrosynthesis further supports the potential for designing enzymatic routes to natural products and their analogs rsc.org. These tools can propose retrosynthetic disconnections based on known enzymatic reactions, aiding in the planning of enzymatic synthesis routes rsc.org.

Molecular and Cellular Mechanisms of Panaxydiol Action

Receptor and Enzyme Interactions of Panaxydiol (B157409)

This compound's biological effects are initiated through its interaction with specific cellular components, including enzymes and potentially nuclear receptors. These interactions can trigger a cascade of downstream events that ultimately dictate the cellular response.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition by this compound

This compound has been identified as an inhibitor of Acyl-CoA:Cholesterol Acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol. This process is crucial for the storage of cholesterol within cells and the formation of lipoproteins. Research has demonstrated that this compound can inhibit the activity of rat liver ACAT, with a reported half-maximal inhibitory concentration (IC50) of 45 µM. This inhibitory action suggests that this compound may play a role in modulating cellular cholesterol homeostasis.

CompoundTarget EnzymeIC50 ValueSource Organism of Enzyme
This compoundAcyl-CoA:Cholesterol Acyltransferase (ACAT)45 µMRat Liver

Potential Ligand Activity for Nuclear Receptors (e.g., PPARγ)

While direct evidence specifically identifying this compound as a ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is not yet firmly established in the scientific literature, its chemical nature as a polyacetylene suggests a potential for such an interaction. Polyacetylenic compounds have been recognized as potential ligands for PPARγ, a key regulator of adipogenesis, lipid metabolism, and inflammation. Further research, such as ligand binding assays and reporter gene studies, is necessary to definitively characterize the relationship between this compound and PPARγ.

Histamine Release Inhibition Activity

This compound has been shown to possess inhibitory activity against histamine release. Histamine, a key mediator in allergic and inflammatory responses, is released from mast cells upon stimulation. The ability of this compound to inhibit this release suggests a potential mast cell-stabilizing effect. The precise mechanism underlying this inhibition is an area of ongoing investigation, with potential mechanisms including the modulation of intracellular calcium levels, which is a critical trigger for mast cell degranulation.

This compound's Influence on Intracellular Signaling Cascades

Beyond its direct interactions with enzymes and receptors, this compound exerts its influence by modulating complex intracellular signaling pathways. These pathways are the communication networks within cells that govern a wide array of cellular processes, from proliferation and differentiation to inflammation and apoptosis.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., JNK, p38 MAPK, ERK)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK) pathways, are central to the cellular response to a variety of external stimuli. While the direct effects of this compound on the phosphorylation and activation of these specific kinases are not extensively detailed in the current body of research, the known biological activities of this compound suggest a potential for interaction with these critical signaling cascades. Further investigation is required to elucidate the specific modulatory effects of this compound on the JNK, p38, and ERK pathways.

Regulation of Cyclic AMP (cAMP) and Protein Kinase A (PKA) Independent Pathways

Cyclic AMP (cAMP) is a ubiquitous second messenger that primarily signals through Protein Kinase A (PKA). However, cAMP can also act independently of PKA, notably through the activation of Exchange Protein directly Activated by cAMP (Epac). The influence of this compound on these cAMP-mediated, PKA-independent signaling pathways has not yet been specifically reported. Given the importance of these pathways in various cellular functions, exploring the potential for this compound to modulate Epac or other PKA-independent effectors represents an important avenue for future research.

Impact on PI3K-Dependent Pathways

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various diseases, including cancer. Emerging evidence suggests that this compound can modulate the PI3K/Akt pathway as part of its mechanism of action.

Ginsenosides, the class of compounds to which this compound belongs, have been shown to affect the PI3K/Akt pathway in various cellular contexts nih.gov. In some instances, activation of the PI3K/Akt pathway is associated with protective effects, such as mitigating oxidative stress and apoptosis nih.gov. However, in the context of cancer, inhibition of this pathway is often a therapeutic goal. Studies have demonstrated that certain ginsenosides can suppress the proliferation of cancer cells by inhibiting the PI3K/Akt/mTOR pathway researchgate.net. This inhibition can lead to decreased cell viability and the induction of apoptosis in cancer cells researchgate.net. The overproduction of reactive oxygen species (ROS) can also block the PI3K/Akt pathway, contributing to tumorigenesis mdpi.com. While direct studies extensively detailing this compound's impact on PI3K are still developing, the known effects of related ginsenosides suggest that interference with this pathway is a plausible mechanism contributing to its observed biological activities nih.govresearchgate.net.

Interactive Data Table: this compound and PI3K/Akt Pathway Modulation
Cellular ContextObserved Effect on PI3K/Akt PathwayDownstream ConsequenceReference Compound Class
Normal Cells (Protective)ActivationMitigation of oxidative stress and apoptosisGinsenosides
Cancer Cells (Therapeutic)InhibitionSuppression of proliferation, induction of apoptosisGinsenosides
TumorigenesisBlocked by excessive ROSContributes to tumor developmentGeneral

Activation of Epac1-Rap1 Pathway

The Exchange protein directly activated by cAMP (Epac) and its downstream effector, the small GTPase Rap1, constitute a signaling pathway that operates independently of Protein Kinase A (PKA) to mediate various cellular functions, including cell adhesion, junction formation, and exocytosis.

While direct evidence detailing the specific interaction of this compound with the Epac1-Rap1 pathway is not extensively documented, the pathway's role in cellular processes that are influenced by other cAMP-elevating agents provides a framework for potential investigation. In endothelial cells, for instance, the Epac-Rap1 pathway is crucial for cAMP-mediated exocytosis nih.govresearchgate.net. Activation of this pathway leads to the activation of Rap1, which is essential for processes like the release of Weibel-Palade bodies nih.govresearchgate.net. Studies using cAMP analogues have demonstrated that activation of Epac1 stimulates Rap1, which in turn influences cell spreading and the formation of focal adhesions researchgate.net. Given that this compound influences cAMP-related signaling, it is plausible that it may also modulate the Epac1-Rap1 pathway, although further research is required to establish a direct link.

This compound in Cellular Stress and Defense Mechanisms

Interaction with Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) signaling pathway is a master regulator of the cellular antioxidant and cytoprotective response. Under normal conditions, Keap1 targets Nrf2 for degradation. However, upon exposure to oxidative stress or electrophilic compounds, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and detoxification genes through the antioxidant response element (ARE) frontiersin.orgmdpi.com.

Research has identified this compound's relative, panaxytriol (B31408), as an activator of the Nrf2-ARE pathway researchgate.net. This activation leads to an increase in the activity of downstream enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1), conferring a cytoprotective effect against oxidative stress researchgate.net. The activation of Nrf2 by natural compounds is a recognized therapeutic strategy for diseases related to oxidative stress nih.gov. These compounds can interact with Keap1, preventing it from binding to Nrf2 and thereby inhibiting its degradation frontiersin.org. This allows Nrf2 to accumulate in the nucleus and initiate the transcription of protective genes frontiersin.org. While the precise mechanism of this compound's interaction with Keap1 is still under investigation, the activity of structurally similar polyacetylenes suggests that this compound likely engages this critical defense pathway to protect cells from oxidative damage.

Modulation of Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cellular physiology. At low levels, they function as signaling molecules, but at high levels, they can cause significant damage to cellular structures, a state known as oxidative stress frontiersin.orgnih.gov. This compound has been shown to modulate ROS generation through multiple mechanisms, primarily involving NADPH oxidases and mitochondria korea.ac.kr.

One of the key findings is that this compound induces apoptosis in cancer cells through the generation of ROS korea.ac.kr. This process is initiated by the activation of NADPH oxidase, a major source of cellular ROS korea.ac.krnih.gov. The activation of NADPH oxidase involves the translocation of its regulatory subunits, p47phox and p67phox, to the cell membrane korea.ac.kr. This initial burst of ROS from NADPH oxidase can then trigger a secondary wave of ROS production from the mitochondria, creating a feed-forward loop that amplifies the oxidative stress signal korea.ac.krnih.govfrontiersin.org. This "ROS-induced ROS release" is a critical component of the apoptotic signaling cascade initiated by this compound korea.ac.kr. The process is often linked to an increase in intracellular calcium levels and the activation of stress-activated protein kinases like JNK and p38 MAPK, which in turn can activate NADPH oxidase korea.ac.krnih.gov.

Interactive Data Table: this compound's Modulation of ROS Generation
Source of ROSEffect of this compoundKey MediatorsCellular Outcome
NADPH OxidaseActivationp47phox, p67phox, JNK, p38 MAPKInitial ROS generation, induction of apoptosis
MitochondriaSecondary ROS productionTriggered by NADPH oxidase-derived ROSAmplification of oxidative stress, sustained apoptotic signaling

Induction of Endoplasmic Reticulum Stress

The endoplasmic reticulum (ER) is a critical organelle for protein folding and calcium homeostasis. The accumulation of unfolded or misfolded proteins in the ER lumen leads to a condition known as ER stress, which activates a signaling network called the unfolded protein response (UPR) mdpi.commdpi.com. The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe mdpi.com.

This compound has been demonstrated to induce apoptosis in cancer cells by triggering ER stress nih.gov. The mechanism involves the activation of the epidermal growth factor receptor (EGFR), which leads to the activation of phospholipase Cγ (PLCγ). This, in turn, results in the release of calcium (Ca2+) from the ER nih.gov. The depletion of ER calcium stores and the subsequent increase in cytoplasmic calcium contribute to ER stress and also lead to mitochondrial calcium uptake nih.gov. Of the three main branches of the UPR, the protein kinase R-like ER kinase (PERK) pathway appears to be a key player in this compound-induced apoptosis nih.gov. Activation of PERK leads to the induction of C/EBP homologous protein (CHOP), a transcription factor that upregulates the expression of the pro-apoptotic protein Bim, ultimately initiating the mitochondrial pathway of apoptosis nih.gov.

This compound's Role in Cell Cycle Progression and Apoptotic Pathways

This compound exhibits significant anti-cancer activity by interfering with cell cycle progression and inducing apoptosis in various cancer cell lines.

Studies have shown that panaxadiol (B190476), a related compound, can induce G1 phase arrest in the cell cycle nih.gov. This is often accompanied by the regulation of cell cycle-related proteins. In combination with other chemotherapeutic agents like irinotecan, panaxadiol has been observed to significantly increase the fraction of cells in the G1 phase, indicating a halt in cell cycle progression before DNA synthesis nih.gov.

The primary mechanism for this compound's anti-cancer effects appears to be the induction of apoptosis. This programmed cell death is caspase-dependent and proceeds through a mitochondrial pathway korea.ac.kr. Panaxadiol treatment leads to the upregulation of pro-apoptotic proteins such as Bax and a downregulation of anti-apoptotic proteins like Bcl-2 nih.govaging-us.comsemanticscholar.org. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, including key executioner caspases like cleaved-caspase-3 nih.govaging-us.com. Furthermore, panaxadiol's pro-apoptotic activity has been linked to the downregulation of the JAK2/STAT3 signaling pathway, which is known to be involved in cell proliferation and survival aging-us.comresearchgate.net.

Interactive Data Table: Key Molecular Targets of this compound in Apoptosis and Cell Cycle
Pathway/ProcessKey Molecular TargetEffect of this compoundFunctional Consequence
Cell CycleCell cycle-related proteinsRegulationG1 phase arrest
ApoptosisBax/Bcl-2 ratioIncreasePromotes mitochondrial permeabilization
Caspase-3Activation (cleavage)Execution of apoptosis
JAK2/STAT3 PathwayDownregulationInhibition of survival signals

Proteolytic Cleavage of Protein Kinase C Delta Type (PKCδ)

The induction of apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can inhibit the proliferation of cancer cells. Research into the bioactivity of polyacetylenes from Panax notoginseng has shed light on their pro-apoptotic mechanisms. While studies specifically isolating this compound for this mechanism are limited, research on the co-occurring and structurally similar polyacetylenes, panaxydol (B150440) and falcarinol (B191228), provides significant insights.

In human acute promyelocytic leukemia (HL-60) cells, both panaxydol and falcarinol were found to inhibit cell proliferation by inducing an apoptotic pathway. A critical event in this pathway is the proteolytic cleavage of Protein Kinase C delta type (PKCδ). PKCδ is a member of the novel protein kinase C family and is involved in the regulation of cell growth, differentiation, and apoptosis. During apoptosis, PKCδ is cleaved by caspases, such as caspase-3, into a constitutively active catalytic fragment. This fragment can then translocate to different cellular compartments, including the nucleus, to promote apoptotic events biorxiv.org. The cleavage of PKCδ is considered a key step in the apoptotic cascade initiated by these ginseng-derived polyacetylenes.

This mechanism, demonstrated in compounds structurally analogous to this compound from the same natural source, suggests a potential shared pathway for polyacetylene-induced apoptosis.

Caspase-3 Activation and Poly ADP Ribose Polymerase (PARP) Degradation

The apoptotic pathway initiated by ginseng polyacetylenes involves a cascade of specific enzymatic activations. Following the initial signals, effector caspases, which are key executioners of apoptosis, become activated. Studies on panaxydol and falcarinol have shown that their inhibition of HL-60 cell proliferation is directly associated with the activation of caspase-3 chemfaces.com. Caspase-3 is a critical mediator of apoptosis, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptotic cells.

One of the primary substrates for activated caspase-3 is Poly (ADP-ribose) polymerase (PARP). PARP is a nuclear enzyme involved in DNA repair and the maintenance of genomic stability. During apoptosis, caspase-3 cleaves PARP, rendering it inactive. This inactivation prevents DNA repair, thus conserving energy (in the form of ATP) for the apoptotic process and ensuring the cell proceeds toward death. The degradation of PARP is a well-established hallmark of apoptosis. The observation that panaxydol and falcarinol induce PARP degradation in HL-60 cells further solidifies their pro-apoptotic mode of action chemfaces.com. This caspase-3/PARP pathway is a central mechanism for the cytotoxic effects observed for these compounds.

Mechanism Affected Protein Observed Effect Studied Compound(s) Cell Line
ApoptosisProtein Kinase C delta (PKCδ)Proteolytic CleavagePanaxydol, FalcarinolHL-60
ApoptosisCaspase-3ActivationPanaxydol, FalcarinolHL-60
ApoptosisPoly ADP Ribose Polymerase (PARP)DegradationPanaxydol, FalcarinolHL-60

Modulation of Intracellular Ca2+ Concentration

Intracellular calcium (Ca2+) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including apoptosis. Dysregulation of Ca2+ homeostasis can trigger cell death pathways. Research on panaxydol, a closely related polyacetylene to this compound, has demonstrated that its pro-apoptotic effects are linked to the modulation of intracellular Ca2+ levels.

A study revealed that panaxydol induces apoptosis in cancer cells by triggering a rapid and sustained increase in the intracellular Ca2+ concentration ([Ca2+]i) chemfaces.comnih.govnih.govpreprints.orgmdpi.com. This elevation of cytosolic calcium can lead to several downstream events that promote apoptosis, including the activation of specific kinases and the generation of reactive oxygen species (ROS). The study indicated that the increase in [Ca2+]i subsequently activates c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), which are key players in stress-induced apoptotic signaling chemfaces.comnih.govnih.gov. Therefore, the disruption of calcium homeostasis appears to be an early and critical event in the apoptotic mechanism of panaxydol, and likely other related polyacetylenes.

This compound's Effects on Inflammatory Mediators and Pathways (e.g., NF-κB, iNOS, COX-2)

Chronic inflammation is linked to the development of various diseases. Key mediators of the inflammatory response include the transcription factor nuclear factor-kappa B (NF-κB), and the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for iNOS and COX-2 nih.govpsu.eduresearchgate.net. iNOS produces large amounts of nitric oxide (NO), while COX-2 is responsible for the synthesis of prostaglandins, both of which are potent inflammatory mediators.

This compound has been shown to exert anti-inflammatory effects by targeting these pathways. Studies have demonstrated that this compound extracted from American ginseng can inhibit the expression of iNOS in macrophage cells nih.govpreprints.org. By suppressing iNOS expression, this compound reduces the production of nitric oxide, a key molecule in the inflammatory process. This suppressive effect on iNOS has also been noted for other polyacetylenes from American ginseng nih.govpreprints.org.

Furthermore, research on falcarinol-type polyacetylenes, which include this compound, indicates that they can inhibit the activation of the NF-κB signaling pathway nih.gov. By preventing NF-κB activation, these compounds can downregulate the expression of a suite of inflammatory genes. This mechanism is crucial as it addresses a central control point of the inflammatory cascade. The inhibition of NF-κB also leads to the suppression of downstream targets like COX-2, which has been observed in studies involving related polyacetylenes nih.gov.

Pathway/Mediator Effect of this compound / Related Polyacetylenes Outcome
Nuclear Factor-kappa B (NF-κB)Inhibition of activationDecreased expression of pro-inflammatory genes
Inducible Nitric Oxide Synthase (iNOS)Suppression of expressionReduced nitric oxide production
Cyclooxygenase-2 (COX-2)Downregulation of expressionReduced prostaglandin synthesis

Preclinical Pharmacological Spectrum of Panaxydiol

In Vitro Biological Activities of Panaxydiol (B157409)

In vitro studies using various cell lines have revealed a range of biological activities for this compound, including effects on cell proliferation, differentiation, neurotrophic support, immunomodulation, and inflammation. mdpi.comnih.govnih.govnih.govfrontiersin.orgepo-berlin.commdpi.comnih.govnih.gov

Cell Proliferation Inhibition and Cytotoxicity in Preclinical Cell Lines

This compound has demonstrated the ability to inhibit cell proliferation and induce cytotoxicity in various preclinical cancer cell lines. mdpi.com Studies have shown that this compound can suppress the proliferation of rat C6 glioma cells, human leukemia T cell line (Jurkat), human breast cancer cell line (MCF-7), human promyelocytic leukemia cell line (HL-60), and human colon cancer cell line (HCT-116). mdpi.comchemfaces.comresearchgate.net

For instance, (3R,10R)-panaxydiol exhibited significant cytotoxic activity against HL-60 cells with an IC50 value of 0.13 μM and against HCT-116 cells with an IC50 value of 0.50 μM. mdpi.com Panaxydol (B150440) (a related compound often discussed alongside this compound) has been shown to inhibit the growth of SK-MEL-1 human malignant melanoma cells and induce G1 phase cell cycle arrest in a dose-dependent manner. mdpi.com The antiproliferative effects of panaxydol on human hepatocarcinoma HepG2 cells were found to be dose- and time-dependent, with IC50 values decreasing over time. mdpi.com

Interactive Data Table: IC50 Values of this compound in Various Cell Lines

Cell LineThis compound FormIC50 (µM)Reference
HL-60(3R,10R)-panaxydiol0.13 mdpi.com
HCT-116(3R,10R)-panaxydiol0.50 mdpi.com
C6 gliomaPanaxydol39.5 ± 2.3 nih.gov
HepG2Panaxydol (24h)12.9 mdpi.com
HepG2Panaxydol (48h)8.2 mdpi.com
HepG2Panaxydol (72h)6.3 mdpi.com
SK-MEL-1Panaxydol~10 (µg/mL) mdpi.com
JurkatPanaxydol~40 (µg/mL) mdpi.com
MCF-7Panaxydol~50 (µg/mL) mdpi.com

Note: IC50 values and units vary across studies and may refer to this compound or closely related compounds like panaxydol.

The mechanisms underlying the antiproliferative effects include the induction of apoptosis and cell cycle arrest. mdpi.comchemfaces.com For instance, panaxydol has been shown to induce apoptosis in Jurkat and MCF-7 cells. mdpi.com It can also induce G1 cell cycle progression arrest in non-small cell lung cancer cells and G0/G1 phase arrest in C6 glioma cells, which is associated with the upregulation of p27kip1. mdpi.comnih.gov

Induction of Cellular Differentiation in Preclinical Models (e.g., C6 glioma cells, HepG2 cells)

Beyond inhibiting proliferation, this compound has been observed to induce differentiation in certain preclinical cell models. chemfaces.com Studies on rat C6 glioma cells have shown that panaxydol can induce morphological changes indicative of differentiation and increase the expression of glial fibrillary acidic protein (GFAP), a marker of glial differentiation. chemfaces.comnih.gov This differentiation-inducing effect in C6 cells appears to be mediated, at least in part, through a phosphatidylinositol 3-kinase (PI 3-K)-dependent pathway. chemfaces.comnih.gov

Panaxydol has also been shown to induce the differentiation of human hepatocarcinoma cell line HepG2. mdpi.comchemfaces.com

Neurotrophic Effects and Axonal Growth Promotion (e.g., PC12 cells)

Research suggests that panaxydol may possess neurotrophic properties, including the promotion of axonal growth. nih.gov Studies using PC12 cells, a commonly used model for neuronal differentiation and growth, indicate that panaxydol can mimic the effects of nerve growth factor (NGF) and promote neurite outgrowth. nih.gov While NGF primarily acts through the RTK-RAS-MEK-ERK pathway, panaxydol appears to promote axonal growth in PC12 cells through different pathways downstream of cAMP, potentially involving exchange protein directly activated by cAMP 1 (Epac1). nih.gov

Immunomodulatory Effects (e.g., Macrophage targeting, apoptosis in macrophages)

This compound and related polyacetylenes have shown immunomodulatory effects, particularly targeting macrophages. preprints.orgresearchgate.netoncotarget.com Studies have demonstrated that this compound can inhibit iNOS expression in macrophage cells. preprints.orgresearchgate.net Panaxynol (B1672038), a closely related compound, has been shown to selectively induce apoptosis in macrophage cell lines (ANA-1 and RAW264.7) at significantly higher levels compared to non-macrophage cells like HCT-116 colon cancer cells and mouse embryonic fibroblasts (MEFs). researchgate.netoncotarget.com This suggests a potential for targeting specific immune cell populations.

Anti-inflammatory Actions in Cell-Based Assays

This compound and other polyacetylenes from Panax species have exhibited anti-inflammatory properties in cell-based assays. mdpi.comnih.govpreprints.orgresearchgate.netredoxis.se These effects can involve the inhibition of pro-inflammatory mediators and pathways. preprints.orgresearchgate.net For instance, polyacetylenes, including this compound, have been shown to influence inflammatory cytokines and the NF-κB pathway, a key regulator of inflammation. frontiersin.orgpreprints.org In vitro assays using macrophage cell lines, such as LPS-stimulated RAW 264.7 macrophages, are commonly used to evaluate the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO), TNF-α, and IL-6 release. nih.govresearchgate.net

In Vivo Preclinical Efficacy Studies (Excluding Human Clinical Data)

While extensive in vitro data exist, in vivo preclinical efficacy studies specifically focusing on this compound are less detailed in the provided search results. Preclinical in vivo studies are essential to evaluate the effects of a compound in a complex living system and can provide insights into its potential therapeutic efficacy in disease models. lidebiotech.comresearchgate.net The search results broadly mention that acetylenic oxylipins, including those of the this compound type, have shown potential in vivo anticancer effects and chemopreventive effects on cancer development. mdpi.comnih.govsemanticscholar.org For example, studies on the inhibitory effects of carcinogenesis and tumor growth of panaxytriol (B31408) in vivo have been investigated. mdpi.com However, specific detailed in vivo efficacy data solely attributed to this compound in preclinical models are not extensively provided within the scope of the search results.

Preclinical Models of Inflammation

Research indicates that this compound may exert anti-inflammatory effects. Studies on fractions isolated from American ginseng, which contain this compound as a major polyacetylene component, have demonstrated anti-inflammatory properties. nih.govsc.edu

Specifically, this compound, alongside other polyacetylenes from Panax quinquefolius such as panaxynol, has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) in macrophages stimulated with lipopolysaccharide (LPS). mdpi.com iNOS is an enzyme that produces nitric oxide (NO), a key mediator in inflammatory responses. Suppression of iNOS suggests a potential mechanism by which this compound may mitigate inflammation.

While direct studies focusing solely on this compound in animal models of inflammation are limited in the provided information, research on panaxynol, a closely related polyacetylene also found in American ginseng and present in the same active fractions as this compound, has been conducted in models of colitis in mice. nih.govmdpi.comresearchgate.net Dextran Sulfate Sodium (DSS)-induced colitis in mice is a widely used model to study inflammatory bowel disease, mimicking aspects of human ulcerative colitis. nih.govresearchgate.net In this model, panaxynol treatment was effective in ameliorating colitis severity, indicated by a decrease in the clinical disease index, reduced inflammation, and suppressed expression of cyclooxygenase-2 (COX-2). nih.govresearchgate.net COX-2 is another enzyme involved in the production of inflammatory mediators. Given that this compound is a major component of the same fractions exhibiting anti-inflammatory effects and is described as having similar properties to panaxynol, these findings suggest that this compound likely contributes to the observed anti-inflammatory activity in such models. nih.govmdpi.com

The anti-inflammatory effects observed in these preclinical models highlight the potential of this compound as a compound of interest for further investigation into inflammatory conditions.

Data Table: Effects Related to Inflammation Models

Compound/FractionModel/AssayKey FindingReference
Hexane Fraction of American Ginseng (contains this compound)DSS-induced colitis in miceSuppressed colon inflammation (histology score) nih.gov
This compound (and Panaxynol)LPS-stimulated macrophagesSuppressed iNOS expression mdpi.com
Panaxynol (related polyacetylene)DSS-induced colitis in miceReduced colitis severity (CDI, inflammation, COX-2 expression) nih.govresearchgate.net

Effects on Specific Organ Systems in Animal Models

While the anti-inflammatory effects of this compound, particularly in the context of intestinal inflammation models like colitis, represent an effect on a specific organ system (the gastrointestinal tract), detailed preclinical studies specifically examining the effects of isolated this compound on the function or pathology of other distinct organ systems (e.g., cardiovascular, nervous, hepatic, renal) in animal models are not extensively reported in the provided search results.

Some research has explored the broader pharmacological activities of extracts or fractions containing this compound. For instance, extracts from Panacis majoris Rhizoma, which contains this compound, have shown various activities including hepatoprotective and cardioprotective effects in pharmacological studies. acgpubs.org However, these findings pertain to complex extracts, and the specific contribution of this compound to these effects on other organ systems requires further targeted investigation with the isolated compound in relevant animal models.

An in vitro study indicated that this compound exhibited potent α-glucosidase inhibitory activity. acgpubs.org While this relates to metabolic processes relevant to the digestive system and glucose metabolism, it is an in vitro finding and does not directly represent an observed effect on a specific organ system in a living animal model.

Therefore, while this compound's role in modulating inflammation within the gastrointestinal system has been explored in preclinical models, comprehensive data on its direct effects on the function or pathology of other specific organ systems in animal models are limited based on the available information.

Structure Activity Relationship Sar Studies of Panaxydiol and Its Derivatives

Systematic Investigation of Structural Features and Biological Response

Systematic investigations into the structural features of panaxydiol (B157409) and its analogs have provided insights into the key moieties responsible for their biological activities, particularly cytotoxicity. These studies often involve the synthesis and evaluation of various derivatives with specific alterations to the polyacetylene backbone, hydroxyl groups, and side chains.

Role of Hydroxyl Group Stereochemistry

This compound possesses hydroxyl groups at specific positions along the carbon chain. The stereochemistry of these hydroxyl groups has been shown to significantly impact the biological activity of this compound and its stereoisomers. Studies comparing different stereoisomers have revealed variations in cytotoxic potency. For example, certain (3S)-isomers of this compound and related polyacetylenes have demonstrated significantly higher potency compared to their corresponding (3R)-configurations in cytotoxic assays. nih.gov This suggests that the precise spatial arrangement of the hydroxyl groups is critical for optimal interaction with cellular components or molecular targets involved in the observed biological effects. The hydroxyl group at the C-3 position may also be important for activity. semanticscholar.org

SAR of this compound Analogs in Specific Biological Assays (e.g., ACAT inhibition, cytotoxicity)

SAR studies have evaluated this compound analogs in various biological assays, with a notable focus on cytotoxicity against cancer cell lines. This compound and related polyacetylenes have demonstrated dose-dependent antiproliferative effects against various cancer cells. nih.govmdpi.com

Studies on this compound-type polyacetylenes have shown significant cytotoxic activity against cell lines such as HL-60 (promyelocytic leukemia) and HCT-116 (human colon cancer) cells. mdpi.comnih.gov For example, (3R,10R)-panaxydiol exhibited significant cytotoxicity against HL-60 cells with an IC50 value of 0.13 μM and against HCT-116 cells with an IC50 value of 0.50 μM. mdpi.comnih.gov Another study indicated that (-)-panaxydiol was active against L. amazonensis with an IC50 of 1.50 ± 0.04 µg/mL. researchgate.net

While the provided search results primarily highlight cytotoxicity, some polyacetylenes from Panax ginseng have been investigated for other activities. For instance, preliminary in vitro evaluation of panaxytriol (B31408), a related compound, suggests neurotrophic activity. acs.org However, specific detailed SAR information regarding this compound's activity in assays like ACAT inhibition was not prominently found in the provided search results.

Here is a table summarizing some cytotoxicity data for this compound and a related analog:

CompoundCell LineIC50 (µM)Reference
(3R,10R)-panaxydiolHL-600.13 mdpi.comnih.gov
(3R,10R)-panaxydiolHCT-1160.50 mdpi.comnih.gov
(-)-PanaxydiolL. amazonensis~5.75* researchgate.net

*Note: The original source provides the IC50 in µg/mL. The conversion to µM is approximate using the molecular weight of this compound (260.4 g/mol ).

Computational Approaches in this compound SAR Analysis

Computational approaches, such as in silico molecular docking, have been employed in the SAR analysis of polyacetylenes, including those related to this compound. acs.orgnih.gov These methods help to predict the binding interactions between the compounds and potential biological targets, providing insights into the structural features that contribute to activity.

In silico studies have been used to explore the relationship between the structure of polyacetylenes and their potential to activate PPARγ, a ligand-activated transcription factor. acs.orgnih.gov By comparing the activities of structural analogs and using molecular docking, researchers can identify features involved in target activation and cytotoxicity. acs.orgnih.gov These computational methods can help to explain the impact of structural variations, such as the type of C-1 to C-2 bond, the polarity of the terminal alkyl chain, and backbone flexibility, on the bioactivity of polyacetylenes. acs.orgnih.gov Computational studies can also guide the design of new polyacetylene-based compounds with potentially improved activity and reduced toxicity. nih.gov

Advanced Analytical Methodologies for Panaxydiol Research in Biological Matrices

Extraction and Sample Preparation from Complex Biological Matrices

Extraction and sample preparation are critical initial steps in the analysis of Panaxydiol (B157409) from biological matrices such as plasma, serum, urine, and tissue samples. These processes aim to isolate the analyte of interest while removing proteins, lipids, salts, and other matrix components that can interfere with chromatographic separation and detection. Various techniques are employed, each with its own advantages and limitations, and the choice of method often depends on the specific biological matrix, the concentration of this compound, and the required sensitivity and throughput.

Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) is a widely used sample preparation technique in bioanalysis that relies on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous biological sample and an organic solvent phenomenex.comorientjchem.org. This method is valuable for isolating target compounds from complex matrices phenomenex.comorientjchem.org. The process involves mixing the sample with an immiscible organic solvent, allowing the analyte to partition into the organic phase based on its solubility phenomenex.comorientjchem.org. After mixing, the two phases are separated, and the organic layer containing the extracted analyte is collected phenomenex.comorientjchem.org.

Optimization of LLE for this compound would involve selecting appropriate organic solvents that efficiently extract this compound while minimizing the extraction of interfering matrix components. Factors such as solvent polarity, pH of the aqueous phase, and the number of extraction steps can be optimized to maximize extraction efficiency and sample cleanliness phenomenex.comorientjchem.org. For compounds like 20(S)-protopanaxadiol, which has hydrophobic groups, organic solvents such as ethyl acetate (B1210297) or a mixture of ether and dichloromethane (B109758) have shown high extraction efficiencies (approximately 75%), with the addition of a small amount of sodium hydroxide (B78521) improving results nih.gov. Automated LLE methodologies using 96-well plates packed with inert diatomaceous earth particles have been developed for high-throughput analysis of biological samples, allowing for continuous and efficient extraction nih.gov. This automated approach can significantly reduce sample preparation time and increase throughput nih.gov.

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a selective sample preparation technique used for the isolation and purification of analytes from complex matrices prior to chromatographic analysis sigmaaldrich.combiocompare.comresearchgate.net. SPE involves the partitioning, extraction, or adsorption of one or more analytes from a liquid sample onto a solid stationary phase (sorbent) sigmaaldrich.com. This process effectively changes the sample matrix to a simpler environment, improving the suitability of the sample for subsequent analysis sigmaaldrich.com.

The general SPE protocol involves several steps: conditioning the sorbent, loading the sample, washing to remove impurities, and eluting the analyte biocompare.comresearchgate.netphenomenex.com. The selection of the appropriate sorbent is crucial and depends on the chemical properties of the analyte and the matrix biocompare.comphenomenex.com. For nonpolar analytes, reversed-phase SPE is often used, while polar analytes may require normal-phase SPE biocompare.comchromatographyonline.com. Ion-exchange SPE is suitable for charged analytes biocompare.comchromatographyonline.com. SPE can be performed in various formats, including cartridges, disks, and 96-well plates, and is amenable to automation for high-throughput processing biocompare.comphenomenex.com. SPE can be used to remove interfering matrix components, concentrate the sample to increase sensitivity, and transfer analytes into a suitable solvent for analysis thermofisher.com.

Microextraction Techniques for Low-Volume Samples

Microextraction techniques are miniaturized sample preparation methods that utilize very small volumes of extraction phase relative to the sample volume ijcrt.org. These techniques offer advantages such as reduced solvent consumption, lower costs, and faster analysis times ijcrt.orgmdpi.com. Solid-phase microextraction (SPME) is a widely used microextraction technique that employs a fiber or capillary coated with a stationary phase to extract analytes from the sample matrix ijcrt.orgnih.gov. SPME is particularly useful for analyzing biological samples and can be applied in headspace or direct immersion modes nih.gov.

Dispersive liquid-liquid microextraction (DLLME) is another microextraction technique derived from liquid-phase microextraction ijcrt.orgmdpi.com. DLLME involves the rapid injection of a small volume of extraction solvent dispersed in the aqueous sample, forming a cloudy solution of fine droplets that increases the contact surface area and speeds up the extraction process mdpi.com. This technique has been applied to the analysis of various compounds in biological samples mdpi.com. Microextraction techniques are valuable for handling low-volume biological samples and can be coupled with chromatographic methods for analysis analchemres.org.

Protein Precipitation Techniques

Protein precipitation is a fundamental sample preparation technique used to remove proteins from biological samples wisdomlib.orgwindows.netphenomenex.com. Proteins can interfere with chromatographic analysis and mass spectrometry detection, affecting accuracy and sensitivity windows.netphenomenex.com. Protein precipitation involves the use of various reagents, such as organic solvents or salts, to reduce protein solubility and cause them to precipitate out of the solution wisdomlib.orgphenomenex.com.

Common protein precipitation methods include acid precipitation, salting out, and organic solvent precipitation phenomenex.com. Organic solvents like methanol, ethanol, and acetone (B3395972) are frequently used to disrupt protein hydration and induce precipitation phenomenex.com. Performing the process at low temperatures can help preserve the integrity of other analytes phenomenex.com. Protein precipitation is often a rapid and simple method for removing proteins from biological samples like plasma or serum, preparing them for subsequent analysis windows.netphenomenex.com. Filter plates can be used in conjunction with protein precipitation to facilitate the separation of precipitated proteins from the analyte-containing supernatant, enabling high-throughput processing chromatographyonline.com.

High-Resolution Chromatographic Separation of this compound

Following sample preparation, high-resolution chromatographic techniques are employed to separate this compound from other components in the extracted biological sample before detection and quantification. Liquid chromatography is a widely used technique for the analysis of various compounds in biological matrices pensoft.netnih.gov.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advanced liquid chromatography technique that offers improved chromatographic resolution, analysis speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC) filab.fr. UPLC utilizes smaller particles in the stationary phase columns (typically ≤ 4 µm), allowing for higher operating pressures and shorter run times while maintaining or enhancing separation efficiency filab.fr.

UPLC is well-suited for the analysis of complex biological matrices due to its ability to handle complex mixtures and provide rapid separation filab.frwaters.com. It is commonly coupled with highly sensitive detectors such as tandem mass spectrometers (MS/MS) for the identification and quantification of analytes in biological samples nih.govnih.govlongdom.orgescholarship.org. The high sensitivity and selectivity of UPLC-MS/MS are particularly advantageous for the analysis of compounds present at low concentrations in biological fluids nih.govlongdom.org.

In the context of this compound research, UPLC-MS/MS methods have been developed and validated for the quantitative analysis of related compounds like 26-OH-panaxadiol in biological matrices such as rat plasma nih.gov. These methods typically involve a simple protein precipitation step for sample pre-treatment, followed by chromatographic separation on a UPLC column using an appropriate mobile phase nih.gov. Detection is often performed using positive ion electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode for high specificity and sensitivity nih.gov. Such validated UPLC-MS/MS methods demonstrate good linearity, accuracy, and precision, enabling their successful application in pharmacokinetic studies nih.gov.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of this compound and other polyacetylenes in plant extracts and biological samples. HPLC coupled with diode array detection (HPLC-DAD) has been employed for the determination of polyacetylenes in various plant matrices. wikidata.orginvivochem.cn Nonpolar extracts from roots and bulbs of plants like carrots, celery, fennel, parsley, and parsnip have been investigated for their polyacetylene content using HPLC-DAD. wikidata.orginvivochem.cn While these studies highlight the applicability of HPLC for polyacetylenes, specific detailed chromatographic conditions (column type, mobile phase, flow rate, temperature) optimized solely for this compound in biological matrices are often coupled with mass spectrometric detection for enhanced sensitivity and selectivity.

Mass Spectrometric Detection and Quantification of this compound

Mass spectrometric detection offers significant advantages in sensitivity and specificity for the analysis of this compound, particularly in complex biological matrices where the compound is present at low concentrations. Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the predominant techniques used for the quantification of polyacetylenes, including this compound, in biological fluids and plant extracts. wikidata.orginvivochem.cnfortunejournals.comnih.govctdbase.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is generally utilized for the quantification of compounds in biological fluids. wikidata.orgnih.gov This technique allows for the selective examination of the fragmentation of particular ions, providing substantially higher selectivity and sensitivity compared to other methods. fortunejournals.com LC-MS/MS methods have been developed for the identification and quantification of various compounds, including polyacetylenes, in plant extracts and biological samples. invivochem.cnnih.govctdbase.org For instance, LC-MS/MS has been used for the quantification of falcarinol-type polyacetylenes in biological fluids and carrots. wikidata.org The application of LC-MS/MS to this compound analysis in biological matrices involves coupling the chromatographic separation of this compound from the matrix with its detection and fragmentation in the mass spectrometer.

Multiple Reaction Monitoring (MRM) Methods

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mode of detection commonly used in LC-MS/MS for targeted quantification of specific analytes like this compound in complex matrices. MRM involves monitoring specific precursor-to-product ion transitions that are unique to the target compound. nih.gov This approach significantly reduces interference from matrix components. Data acquisition in LC-MS/MS is often carried out in MRM mode, monitoring specific transitions to ensure accurate identification and quantification of target compounds. nih.gov For example, in the quantification of falcarinol (B191228), an MRM transition of m/z 268 to m/z 182 was used. wikidata.org While specific MRM transitions for this compound would need to be optimized based on its fragmentation pattern, the MRM approach is essential for achieving the required sensitivity and specificity in biological samples.

Electrospray Ionization (ESI) Modes

Electrospray ionization (ESI) is a soft ionization technique widely used in LC-MS and LC-MS/MS for the analysis of polar and moderately polar compounds, including polyacetylenes. Both positive and negative ESI modes can be employed depending on the compound's chemical structure and its ionization behavior. wikidata.orgnih.govthegoodscentscompany.comresearchgate.netuni.luuni.lu For constituents of Panax species, ESI mode often demonstrates better performance compared to atmospheric pressure chemical ionization (APCI), especially for moderate polar compounds. thegoodscentscompany.com Some studies analyzing polyacetylenes and other compounds in complex mixtures using HPLC-MS/MS have utilized negative ESI mode. uni.luuni.lu In comprehensive metabolite profiling using UPLC-ESI-QTOF-MS, both ESI-positive and ESI-negative modes are often used to ensure the detection of a wide range of compounds, as some compounds show better responses in one mode over the other. researchgate.net Therefore, optimizing the ESI mode (positive or negative) or employing a polarity switching approach is crucial for maximizing the detection sensitivity of this compound in biological matrices.

Bioanalytical Method Validation for Preclinical Research

Accuracy, Precision, and Recovery Assessment

The assessment of accuracy, precision, and recovery is fundamental to validating any bioanalytical method for quantifying an analyte in biological matrices. Accuracy refers to the closeness of agreement between the value accepted as a true value and the value found by the analytical method. youtube.com Precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. youtube.com Precision can be evaluated at different levels, including repeatability (intra-run precision) and intermediate precision (inter-run or inter-day precision). youtube.com Recovery assesses the efficiency of the sample preparation method in extracting the analyte from the biological matrix. It is typically expressed as the percentage of the known amount of analyte added to the sample that is recovered and measured by the assay. youtube.comrsc.org

Validation guidelines generally recommend assessing accuracy and precision by analyzing replicate quality control (QC) samples at different concentration levels within the expected range of study samples. longdom.orglicorbio.com Recovery is often determined by comparing the analytical response of extracted samples spiked with a known amount of analyte to the response of neat standards at the same concentration. rsc.orglicorbio.com

While these parameters are critical for the reliable quantification of any compound, including this compound, in biological matrices, specific published data detailing the accuracy, precision, and recovery values obtained during the validation of analytical methods for this compound in diverse biological samples were not identified in the performed searches.

Limits of Detection (LOD) and Quantification (LOQ) Determination

The sensitivity of a bioanalytical method is characterized by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is defined as the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. journalofappliedbioanalysis.comnih.gov The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision. longdom.orgjournalofappliedbioanalysis.comnih.gov

Determining LOD and LOQ is essential to define the lower range of concentrations for which the method is considered reliable. Various approaches exist for their determination, often involving the analysis of blank samples and samples spiked at low concentrations, utilizing statistical calculations based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. journalofappliedbioanalysis.comescholarship.org

Specific research findings detailing the LOD and LOQ values established for the analysis of this compound in different biological matrices were not found in the conducted searches. The determination of these limits is highly dependent on the specific analytical technique, sample preparation method, and the biological matrix being analyzed.

Matrix Effect Evaluation in Diverse Biological Samples

Matrix effect refers to the influence of co-eluting components from the biological matrix on the ionization efficiency of the analyte, which can lead to signal suppression or enhancement in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a commonly used method for bioanalysis. These effects can significantly impact the accuracy and precision of the quantitative analysis if not properly evaluated and mitigated.

Biological matrices such as blood, plasma, serum, urine, and tissue homogenates contain a complex mixture of endogenous compounds (e.g., phospholipids, salts, proteins) that can interfere with the analytical measurement of the target analyte. Matrix effects can vary depending on the type of biological matrix, the sample preparation method, and the ionization technique used.

Evaluating matrix effects is a critical part of bioanalytical method validation. This is often performed by comparing the analytical response of an analyte spiked into blank matrix extracts to the response of the same amount of analyte in a neat solvent solution. Regulatory guidelines emphasize the importance of assessing matrix effects across different lots of the biological matrix to ensure the method's robustness.

Future Research Trajectories and Translational Implications for Panaxydiol

Identification of Novel Panaxydiol (B157409) Target Proteins and Molecular Networks

A critical avenue for future research lies in the comprehensive identification of the direct molecular targets of this compound and the subsequent signaling cascades it modulates. While preliminary studies have implicated several pathways, a complete map of its molecular interactome is necessary for a full mechanistic understanding.

Network pharmacology, a bioinformatics-based strategy, has been instrumental in predicting the targets of compounds from Panax ginseng. bioanalysis-zone.commdpi.comnih.gov This approach has identified potential core targets for the broader class of ginsenosides, such as SRC, STAT3, MAPK1, AKT1, and PIK3R1, which are involved in critical signaling pathways like the PI3K/Akt and MAPK pathways. bioanalysis-zone.commdpi.com Building on this, future studies must specifically validate these interactions for this compound.

Recent research has begun to pinpoint more specific targets. For instance, studies suggest this compound may exhibit anticancer properties by targeting Retinoic Acid Receptor-related Orphan Receptor Gamma (RORγ), a nuclear receptor implicated in cancers like triple-negative breast cancer (TNBC), prostate, and lung cancer. criver.com In the context of immunomodulation, this compound has been found to target IL2 inducible T-cell kinase (ITK), a key component of the T-cell signal receptor pathway, which may be beneficial in reducing the side effects of radiotherapy. researchgate.netresearchgate.net Furthermore, in models of lung inflammation, this compound was shown to inhibit the expression of TNFA/TNFAR and IL7/IL7R, thereby suppressing the JAK1 signaling pathway. hku.hk

The table below summarizes some of the key proteins and networks that have been identified as potential targets for this compound and its related protopanaxadiol (B1677965) (PPD) compounds, providing a foundation for future validation and investigation. bioanalysis-zone.comcriver.comresearchgate.netresearchgate.nethku.hk

Potential Target Protein/Receptor Associated Molecular Network/Pathway Therapeutic Context Reference
RORγ (Retinoic Acid Receptor-related Orphan Receptor Gamma)RORγ-mediated pathways (e.g., cholesterol biosynthesis)Cancer (TNBC, Prostate, Lung) criver.com
ITK (IL2 inducible T-cell kinase)T-cell receptor signaling pathwayRadiotherapy-induced immune modulation researchgate.netresearchgate.net
TNFA/TNFAR, IL7/IL7RJAK1 signaling pathwayLung Inflammation hku.hk
AKT, mTOR, c-MycAKT/mTOR/c-Myc signalingHepatocellular Carcinoma bioanalysis-zone.com
ERK, MAPKMAPK/ERK signaling pathwayHepatocellular Carcinoma bioanalysis-zone.com
Fas, Caspase-3, Bax, Bcl-2Mitochondria-mediated apoptosis pathwayHepatocellular Carcinoma bioanalysis-zone.com
STAT3STAT3 signaling pathwayCancer, Inflammation beilstein-journals.org
Wnt/β-cateninWnt/β-catenin signaling pathwayCancer beilstein-journals.org
MDM2-p53MDM2-p53 tumor suppressor pathwayCancer beilstein-journals.org

Future efforts should focus on using techniques like affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA) to irrefutably identify the direct binding partners of this compound.

Development of Advanced Synthetic Routes for this compound Analogs with Enhanced Specificity

While this compound can be isolated from natural sources, the total synthesis and development of synthetic analogs are crucial for producing sufficient quantities for research and for optimizing its pharmacological properties. The chemical synthesis of polyacetylenic compounds like this compound presents unique challenges but also offers the opportunity to create novel analogs with improved specificity, potency, and pharmacokinetic profiles.

The total synthesis of related polyacetylenes from ginseng, such as Panaxytriol (B31408), has been successfully achieved, confirming the stereostructure of these molecules and providing a blueprint for synthetic strategies. mdpi.com Key reactions in the synthesis of similar diacetylenic diol natural products include the Cadiot–Chodkiewicz coupling, which is used to form the di-yne bond, and stereoselective reduction steps, such as the Corey–Bakshi–Shibata (CBS) reduction, to establish the correct stereochemistry of the hydroxyl groups. nih.gov

Future development of advanced synthetic routes for this compound analogs could incorporate modern synthetic methodologies to improve efficiency and versatility. These strategies include:

Flow Chemistry: Continuous flow methods can offer improved safety, scalability, and control over reaction conditions, which is particularly advantageous for handling potentially unstable intermediates common in polyacetylene synthesis. beilstein-journals.org

Polymer-Assisted Synthesis: Utilizing solid supports can simplify the purification process and allow for the rapid generation of a library of this compound analogs. nih.govnih.gov

Catalytic Asymmetric Synthesis: Employing advanced chiral catalysts can enable the highly selective construction of the multiple stereocenters present in the this compound scaffold, which is essential for defining structure-activity relationships. omicsonline.org

By creating a diverse library of analogs—for example, by modifying the length of the alkyl chain, the position and stereochemistry of hydroxyl groups, or by introducing different functional groups—researchers can systematically probe the structural requirements for interacting with specific protein targets. This approach will be instrumental in developing second-generation compounds with enhanced specificity for targets like ITK or RORγ, potentially reducing off-target effects and improving the therapeutic index. criver.comresearchgate.net

Elucidating the Full Pharmacological Potential of this compound in Preclinical Disease Models

Expanding the evaluation of this compound in a wider array of preclinical disease models is essential to uncover its full therapeutic potential. Current research has already demonstrated promising activity in several areas, providing a strong rationale for further investigation. researchgate.netchromatographyonline.com

In oncology, this compound and its parent compound, protopanaxadiol (PPD), have shown significant anti-proliferative and pro-apoptotic effects. Studies have documented its efficacy in cell line models of colorectal, triple-negative breast, prostate, and lung cancer. criver.comnih.govresearchgate.net PPD has also been shown to suppress tumor growth in mouse xenograft models. nih.gov Future studies should utilize more advanced preclinical models, such as patient-derived xenografts (PDX) and genetically engineered mouse models (GEMMs), which better recapitulate the heterogeneity and microenvironment of human tumors. chromatographyonline.com

Beyond cancer, this compound exhibits potent anti-inflammatory properties. It has been shown to effectively reduce inflammatory cell infiltration and cytokine production in a mouse model of lipopolysaccharide (LPS)-induced lung inflammation. hku.hk The demonstrated efficacy of related polyacetylenes in models of ulcerative colitis suggests that this compound should also be tested in models of inflammatory bowel disease. Furthermore, PPD has shown therapeutic potential in a mouse model of endometriosis by suppressing the growth of ectopic lesions.

The neuroprotective effects of the broader ginsenoside class in preclinical models of ischemic stroke and Alzheimer's disease suggest another promising area for this compound research. beilstein-journals.orgnih.gov Investigating the ability of this compound to cross the blood-brain barrier and exert neuroprotective or anti-neuroinflammatory effects in relevant animal models is a logical and compelling next step.

The following table summarizes key findings from preclinical studies on this compound and its direct metabolite/precursor, PPD.

Disease Model Model Type Key Findings Reference
Colorectal CancerHuman cell line (HCT-116)Suppressed cell proliferation; enhanced the effects of 5-fluorouracil; induced cell cycle arrest and apoptosis. nih.govresearchgate.net
Breast, Prostate, & Lung CancerHuman cell linesInhibited cancer cell proliferation, potentially via RORγ. criver.com
Lung InflammationLPS-induced mouse modelReduced inflammatory cell infiltration and production of inflammatory cytokines (IL-6, IL-1β, TNFα). hku.hk
EndometriosisEctopic endometrial stromal cells; Mouse modelDecreased cell viability; promoted progesterone (B1679170) receptor expression; induced autophagy; suppressed growth and number of ectopic lesions.

Translating these preclinical findings requires a rigorous approach, carefully selecting models that mirror the human disease context to enhance the predictive value for future clinical trials. researchgate.net

Integration of High-Throughput Screening and Omics Technologies in this compound Discovery

The integration of high-throughput screening (HTS) and "omics" technologies is set to revolutionize the discovery pipeline for natural products like this compound. These approaches allow for an unbiased, system-wide analysis of the molecular changes induced by the compound, moving beyond single-target investigations to a holistic understanding of its biological impact.

Transcriptomics, particularly RNA-sequencing (RNA-seq), has already proven valuable in this compound research. It has been used to identify the downregulation of the TNFA/TNFAR and IL7/IL7R genes in a model of lung inflammation and to reveal the enrichment of RORγ-mediated pathways in cancer cells treated with this compound. criver.comhku.hk Future research can expand on this by using single-cell RNA-seq (scRNA-seq) to dissect the compound's effects on different cell types within a complex tissue, such as a tumor microenvironment.

Other omics technologies hold significant promise:

Proteomics: Mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications (e.g., phosphorylation) following this compound treatment, helping to map the signaling pathways it activates or inhibits.

Metabolomics: By analyzing the global profile of small-molecule metabolites, metabolomics can uncover alterations in cellular metabolism, such as changes in glycolysis or cholesterol biosynthesis, which are often linked to the compound's therapeutic effects. criver.com

Genomics: HTS methods combined with genomic techniques can be used to screen for genes that confer sensitivity or resistance to this compound, helping to identify potential biomarkers for patient stratification.

These multi-omics datasets can be integrated using network pharmacology and other bioinformatics tools to construct comprehensive models of this compound's mechanism of action. mdpi.comnih.gov This systems-level perspective is crucial for identifying novel therapeutic applications, predicting potential side effects, and discovering biomarkers to guide its clinical development.

Methodological Advancements in this compound Bioanalysis

Robust and sensitive bioanalytical methods are fundamental for the preclinical and clinical development of any therapeutic agent. The accurate quantification of this compound and its metabolites in complex biological matrices like plasma, tissues, and urine is essential for pharmacokinetic, and pharmacodynamic studies. researchgate.net

The development of such methods for this compound and its parent compound, 20(S)-protopanaxadiol (PPD), is challenging due to their chemical nature, particularly the lack of easily ionizable centers, which can lead to low sensitivity in mass spectrometry. criver.comresearchgate.net However, significant progress has been made using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for small molecule quantification. bioanalysis-zone.com

Recent studies have successfully developed and validated LC-MS/MS methods for PPD in a wide range of biological matrices, including rat and dog plasma, various rat tissues (adipose, muscle), bile, urine, and feces. criver.comresearchgate.net Key aspects of these advanced methods include:

Sample Preparation: Efficient extraction of the hydrophobic compound from the matrix is critical. Optimized liquid-liquid extraction (LLE) protocols, sometimes under alkaline conditions, have proven effective. criver.comresearchgate.net Future advancements may incorporate hybrid or selective solid-phase extraction (SPE) techniques to further improve cleanup and reduce matrix effects, such as ion suppression from phospholipids.

Chromatography and Mass Spectrometry: The use of short chromatographic columns and innovative approaches like "programmed injection" techniques can significantly reduce analysis time, increasing throughput. criver.comresearchgate.net While challenges with ionization persist, methods have achieved low limits of quantification (e.g., 2.5 ng/mL in plasma). criver.com Exploring different ionization sources or chemical derivatization could further enhance sensitivity.

Multiplexing: A key innovation has been the development of a universal LC-MS/MS method applicable to multiple matrices, eliminating the need for separate method development for each sample type and providing exceptional convenience for comprehensive pharmacokinetic studies. hku.hkresearchgate.net

The table below outlines the parameters of a recently developed universal LC-MS/MS method for the related compound 20(S)-protopanaxadiol (PPD).

Parameter Description Reference
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) criver.comresearchgate.net
Sample Preparation Liquid-Liquid Extraction (LLE) with ethyl acetate (B1210297) or ether/dichloromethane (B109758) criver.comresearchgate.net
Chromatography Isocratic separation with a C18 column (50 mm) criver.comresearchgate.net
Mobile Phase Methanol, acetonitrile, and 10 mmol/L acetic acid solution criver.com
Quantification Multiple Reaction Monitoring (MRM) mode hku.hk
Matrices Validated Rat plasma, adipose tissue, smooth muscle, skeletal muscle, bile, urine, feces; Dog plasma criver.comresearchgate.net
Lower Limit of Quantification (LLOQ) 2.5 ng/mL (in plasma) criver.com
Key Innovation "Programmed injection" technique for reduced runtime (2.4 min) criver.comresearchgate.net

Future work will focus on further improving the sensitivity and throughput of these methods and extending them to quantify novel this compound analogs and their specific metabolites. researchgate.net

Q & A

Q. What are the standard protocols for isolating Panaxydiol from ginseng extracts?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol), followed by chromatographic techniques such as column chromatography or HPLC. Structural analogs like falcarindiol and panaxydol (from the same polyacetylene family) require polarity-based separation due to similar functional groups . Detailed protocols should specify solvent gradients, stationary phases, and validation via NMR or mass spectrometry to confirm purity .

Q. How is this compound structurally characterized using spectroscopic methods?

  • Methodological Answer : Key techniques include:
  • NMR : Assign peaks for hydroxyl (-OH) and acetylene (C≡C) groups, comparing with published spectra of related compounds (e.g., panaxydol) .
  • Mass Spectrometry : Confirm molecular weight (260.37 g/mol) and fragmentation patterns using high-resolution MS .
  • IR Spectroscopy : Identify O-H stretching (~3200 cm⁻¹) and C≡C vibrations (~2100 cm⁻¹) .

Q. What in vitro models are commonly used to assess this compound’s bioactivity?

  • Methodological Answer :
  • Anticancer Activity : Cell viability assays (MTT, CCK-8) in cancer cell lines (e.g., A549, HepG2) with IC₅₀ calculations .
  • Anti-Inflammatory Effects : NF-κB or COX-2 inhibition assays in macrophage models (e.g., RAW 264.7) .
  • Controls must include solvent-only groups and reference compounds (e.g., dexamethasone for inflammation) .

Advanced Research Questions

Q. How do researchers design dose-response experiments to evaluate this compound’s anti-inflammatory effects?

  • Methodological Answer :
  • Apply the FINER criteria : Ensure feasibility (cell culture scalability), novelty (comparison with existing polyacetylenes), and relevance (translational potential) .
  • Use logarithmic dosing (e.g., 1–100 µM) to capture EC₅₀ values. Include time-course studies to assess delayed effects .
  • Validate results via cytokine profiling (ELISA for TNF-α, IL-6) and Western blotting for pathway markers (e.g., MAPK, JAK/STAT) .

Q. What strategies address discrepancies in this compound’s cytotoxicity across studies?

  • Methodological Answer :
  • Contradiction Analysis : Compare cell line specificity (e.g., epithelial vs. hematopoietic cells), culture conditions (serum concentration, hypoxia), and batch-to-batch variability in compound purity .
  • Sensitivity Analysis : Test hypotheses (e.g., ROS-mediated toxicity) using antioxidants (N-acetylcysteine) or knockdown models (siRNA for oxidative stress genes) .
  • Meta-Analysis : Aggregate data from repositories like SciFinder or Reaxys to identify confounding variables (e.g., solvent used: DMSO vs. ethanol) .

Q. What computational methods predict this compound’s molecular targets and binding affinities?

  • Methodological Answer :
  • Molecular Docking : Use software (AutoDock Vina, Schrödinger) to simulate interactions with receptors (e.g., EGFR, PI3K) based on its tetracyclic structure .
  • QSAR Modeling : Correlate structural features (e.g., hydroxyl positioning, ring strain) with bioactivity data from public databases (ChEMBL, PubChem) .
  • Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding kinetics .

Methodological Frameworks for Rigor

  • Experimental Design : Adopt PICOT (Population: cell/organism type; Intervention: dose/route; Comparison: controls; Outcome: measurable endpoints; Timeframe) for reproducibility .
  • Data Validation : Cross-check spectral data with literature (e.g., CAS 63910-76-9 in SciFinder) and report melting points/optical rotations for new derivatives .
  • Ethical Compliance : Document synthetic protocols and toxicity data for institutional review boards, especially for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.